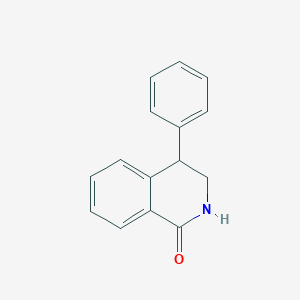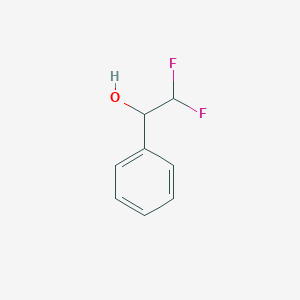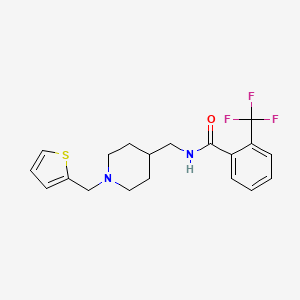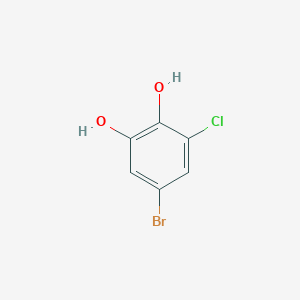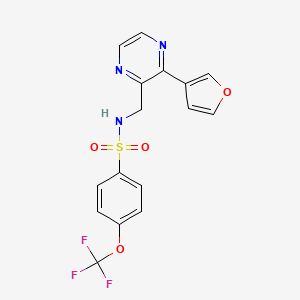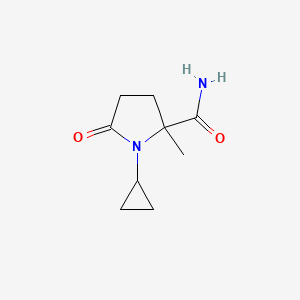
1-Cyclopropyl-2-methyl-5-oxoprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds it contains. For example, a cyclopropyl group is a chemical structure derived from cyclopropane .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Scientific Research Applications
Drug Design and Medicinal Chemistry
1-Cyclopropyl-2-methyl-5-oxoprolinamide: may play a role in the development of new pharmaceutical compounds. The cyclopropyl group is known for its ability to impart stability and unique chemical properties to drug molecules . In medicinal chemistry, such compounds can be used to enhance the pharmacokinetic profiles of drugs or as scaffolds for creating novel therapeutic agents.
Biochemistry Research
In biochemistry, 1-Cyclopropyl-2-methyl-5-oxoprolinamide could be investigated for its interaction with biological macromolecules. The compound’s structure might influence the binding affinity to enzymes or receptors, providing insights into enzyme inhibition or receptor modulation .
Material Science
The unique structure of 1-Cyclopropyl-2-methyl-5-oxoprolinamide could be utilized in material science for the synthesis of new polymers or coatings. Its cyclopropyl core could impart mechanical strength or chemical resistance to materials, making it valuable for creating specialized industrial products .
Environmental Impact Studies
Compounds like 1-Cyclopropyl-2-methyl-5-oxoprolinamide can be studied for their environmental impact. Research could focus on their biodegradability, potential toxicity, and long-term effects on ecosystems to ensure safe and sustainable use .
Agricultural Applications
In agriculture, 1-Cyclopropyl-2-methyl-5-oxoprolinamide might be explored as a growth regulator or pesticide. Its efficacy in protecting crops or influencing plant growth could be a subject of agrichemical research, contributing to improved agricultural practices .
Veterinary Science
The application of 1-Cyclopropyl-2-methyl-5-oxoprolinamide in veterinary science could involve the development of veterinary drugs. Its potential for treating diseases in animals or as a dietary supplement in animal feed could be areas of significant interest.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopropyl-2-methyl-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(8(10)13)5-4-7(12)11(9)6-2-3-6/h6H,2-5H2,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCOMYCMZGNKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1C2CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-methyl-5-oxoprolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

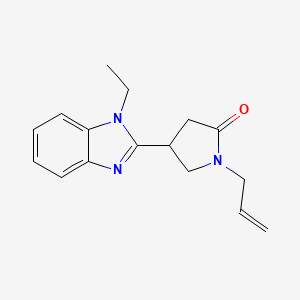
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2947949.png)
![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2947954.png)
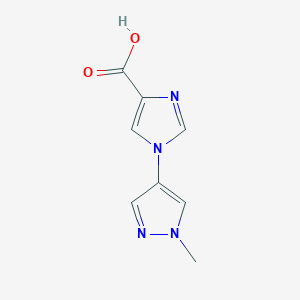
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2947958.png)
